molecular formula C10H8ClNO B3029914 6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 83419-49-2

6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B3029914
CAS No.: 83419-49-2
M. Wt: 193.63
InChI Key: QDUSZHHHSAODBW-UHFFFAOYSA-N
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Description

6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of an indoline derivative with a cyclopropane precursor under specific conditions to form the spirocyclic core . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one may involve scalable synthetic routes that optimize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Mechanism of Action

The mechanism of action of 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one include other spirocyclic indoline derivatives and spirooxindoles. These compounds share the spirocyclic core but differ in their substituents and overall structure .

Uniqueness

What sets 6’-Chlorospiro[cyclopropane-1,3’-indolin]-2’-one apart is its specific combination of a cyclopropane ring and an indoline moiety, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-1-2-7-8(5-6)12-9(13)10(7)3-4-10/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUSZHHHSAODBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205432
Record name 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83419-49-2
Record name 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83419-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6′-Chlorospiro[cyclopropane-1,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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